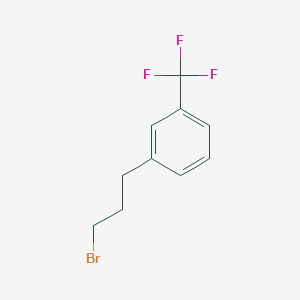

1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

描述

属性

IUPAC Name |

1-(3-bromopropyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c11-6-2-4-8-3-1-5-9(7-8)10(12,13)14/h1,3,5,7H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLGEKQZDZVBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Grignard Reagent-Based Alkylation

An alternative route employs a Grignard reagent to introduce the propyl chain. This method avoids the challenges associated with Friedel-Crafts alkylation on deactivated aromatic rings.

Step 1: Formation of the Grignard Reagent

Propyl magnesium bromide (CH₃CH₂CH₂MgBr) is prepared by reacting 1-bromopropane with magnesium metal in anhydrous diethyl ether.

Step 2: Reaction with 3-Bromo-1-(trifluoromethyl)benzene

The Grignard reagent reacts with 3-bromo-1-(trifluoromethyl)benzene in tetrahydrofuran (THF) at reflux (66°C). Subsequent quenching with ammonium chloride (NH₄Cl) yields 3-(3-trifluoromethylphenyl)propane, which is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN).

Key Data:

Industrial-Scale Production Strategies

Continuous Flow Bromination

To enhance scalability, continuous flow reactors are employed for the bromination step. This method minimizes side reactions (e.g., di-bromination) by ensuring precise temperature control (5–10°C) and rapid mixing.

Parameters:

Purification and Quality Control

Industrial batches are purified via fractional distillation under reduced pressure (10–15 mmHg), achieving a boiling point of 226.3°C. Key quality metrics include:

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.0% |

| Residual Solvents | <0.1% (hexane, ethyl acetate) |

| Bromine Content | 29.8–30.2% (theoretical: 30.1%) |

Comparative Analysis of Methods

Efficiency and Cost

-

Bromination of Propanol :

-

Advantages : High yield (81%), minimal byproducts.

-

Disadvantages : Corrosive reagents (HBr/H₂SO₄), requiring specialized equipment.

-

-

Grignard Route :

Recent Advances and Patents

A 2025 patent (WO2008058235A2) highlights the use of this compound in cinacalcet synthesis . The compound is reacted with dichloromethane and secondary amines under palladium catalysis, underscoring its role in API manufacturing.

化学反应分析

Types of Reactions

1-(3-Bromopropyl)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

科学研究应用

Structural Characteristics

The molecular formula of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene is , with a molecular weight of approximately 305.11 g/mol. The compound features a benzene ring substituted with both bromopropyl and trifluoromethyl groups, which impart distinct electronic properties and reactivity patterns.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various reactions, leading to the formation of more complex organic molecules. It is particularly useful in coupling reactions and can be transformed into azides, thiols, or ethers through substitution reactions.

Material Science

In material science, this compound is incorporated into polymers to enhance specific properties such as hydrophobicity and thermal stability. The trifluoromethyl group contributes to the overall performance of materials by improving their resistance to solvents and enhancing their mechanical properties.

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical building block. Its structural features may allow for the development of bioactive molecules that interact with biological targets, making it relevant in drug discovery and development processes.

Biological Studies

Research indicates that this compound can interact with various biomolecules, influencing enzyme mechanisms and protein-ligand interactions. Preliminary studies suggest potential antioxidant activity, which could be beneficial in mitigating oxidative stress within biological systems.

作用机制

The mechanism of action of 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the trifluoromethyl group can interact with proteins and enzymes, affecting their function and activity.

相似化合物的比较

1-(3-Bromopropyl)-4-(trifluoromethyl)benzene

- Structure : The trifluoromethyl group is at the para position instead of meta.

- Synthesis : Similar to the meta isomer but starting from 4-(trifluoromethyl)benzyl precursors.

- Properties : Positional differences influence electronic effects (e.g., dipole moment) and reactivity in cross-coupling reactions. The para isomer may exhibit distinct crystallinity or solubility due to symmetry .

Table 1: Comparison of Trifluoromethyl Positional Isomers

| Property | 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene |

|---|---|---|

| CAS Number | 129254-76-8 | CID 19600291 |

| Substituent Position | Meta | Para |

| Molecular Formula | C₁₀H₁₀BrF₃ | C₁₀H₁₀BrF₃ |

| Key Applications | Cinacalcet intermediate | Not explicitly reported |

Halogen-Substituted Analogues

1-(3-Bromopropyl)-2-chlorobenzene

- Structure : Chlorine replaces the trifluoromethyl group at the ortho position.

- Synthesis: Prepared from 3-(2-chlorophenyl)propanol via HBr treatment, yielding 93% as a colorless oil .

1-Bromo-3-phenylpropane

Table 2: Halogen-Substituted Analogues

| Compound | Substituent | Yield (%) | Key Reactivity |

|---|---|---|---|

| This compound | -CF₃ (meta) | 81 | Pharmaceutical intermediate |

| 1-(3-Bromopropyl)-2-chlorobenzene | -Cl (ortho) | 93 | Alkylation reactions |

| 1-Bromo-3-phenylpropane | None | 95 | Cross-coupling precursor |

Functional Group Variations

1-(ISOthiocyanatomethyl)-3-(trifluoromethyl)benzene (Compound 37)

1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane

Table 3: Functional Group Variations

| Compound | Functional Group | Yield (%) | Applications |

|---|---|---|---|

| This compound | -Br | 81 | Drug intermediate |

| 1-(ISOthiocyanatomethyl)-3-(trifluoromethyl)benzene | -NCS | 53 | Antiproliferative agent |

| 1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane | Diazepane | 53 | Neurological research |

Key Research Findings and Implications

Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature enhances the bromopropyl chain’s leaving-group ability, making this compound more reactive in alkylation reactions than its -Cl or -CH₃ analogues .

Pharmaceutical Relevance : The compound’s role in Cinacalcet synthesis highlights the importance of trifluoromethyl groups in improving drug metabolic stability and binding affinity .

Synthetic Flexibility : Structural modifications (e.g., substituting -CF₃ with -NCS or diazepane) enable diversification into bioactive molecules, underscoring its versatility in medicinal chemistry .

生物活性

1-(3-Bromopropyl)-3-(trifluoromethyl)benzene, also known as BTFB, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological interactions, mechanisms of action, and relevant studies that illustrate its biological significance.

This compound is characterized by its unique structure, which includes a bromopropyl group and a trifluoromethyl group attached to a benzene ring. The compound is synthesized through various methods, typically involving the bromination of 3-trifluoromethylpropylbenzene. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 129254-76-8 |

| Molecular Formula | C10H10BrF3 |

| Molecular Weight | 287.09 g/mol |

Antimicrobial Properties

Recent studies have suggested that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on structurally related compounds has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes, leading to increased permeability and cell death .

Cytotoxicity and Anticancer Activity

In vitro studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular targets. For example, it may inhibit key enzymes involved in cell proliferation or activate pathways leading to programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound may inhibit enzymes that are critical for the survival of pathogens or cancer cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity and function.

- Receptor Modulation : It may act as a ligand for specific receptors, influencing cellular signaling pathways.

Case Studies

Several case studies have explored the biological effects of related compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives of brominated benzene compounds showed potent activity against Gram-positive bacteria. The mechanism involved membrane disruption and increased permeability .

- Cytotoxicity in Cancer Models : Research on the cytotoxic effects of trifluoromethyl-substituted benzenes revealed significant apoptosis induction in breast cancer cell lines. The study highlighted the role of oxidative stress as a contributing factor to cell death .

常见问题

Q. What are the established synthetic routes for 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via bromination of precursor hydrocarbons. One common method involves treating 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media, achieving moderate yields (exact yields not specified in the evidence) . Alternative routes include substitution reactions, such as reacting alcohols with 48% aqueous HBr, yielding 81% of the bromo derivative . Key factors affecting yield include:

Q. What spectroscopic and computational techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the trifluoromethyl (-CF₃) group produces distinct ¹⁹F NMR signals near -60 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 239.03 for [M]⁺) .

- Infrared (IR) Spectroscopy : Identifies C-Br (~500–600 cm⁻¹) and C-F (~1100–1250 cm⁻¹) stretches .

- Computational Modeling : DFT calculations predict electronic properties (e.g., HOMO/LUMO energies) and optimize geometry for reactivity studies .

Q. How does the bromopropyl group influence reactivity in common transformations like nucleophilic substitution?

Methodological Answer: The bromine atom serves as a leaving group, enabling SN₂ reactions with nucleophiles (e.g., amines, thiols). For example, reacting the bromo derivative with enantiopure amines yields pharmaceutical intermediates, though yields may be low (e.g., 34% for cinacalcet precursor) due to steric hindrance from the trifluoromethyl group . Optimization strategies include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.

Advanced Research Questions

Q. How can low yields in enantioselective alkylation reactions involving this compound be addressed?

Methodological Answer: Low yields (e.g., 34% ) may arise from steric effects or competing elimination. Mitigation strategies include:

- Chiral Ligands : Use of Binap or Josiphos ligands to enhance stereocontrol.

- Temperature Modulation : Lower temperatures (e.g., -20°C) suppress side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency .

Q. What mechanistic insights explain its participation in Diels-Alder reactions?

Methodological Answer: The compound acts as a dienophile in Diels-Alder reactions when activated by strong bases like LDA. For example, in THF with furan, it forms epoxynaphthalene derivatives . Mechanistic studies suggest:

- Electron-Withdrawing Effects : The -CF₃ group increases dienophile reactivity by lowering LUMO energy.

- Solvent Effects : THF stabilizes the transition state via Lewis acid-base interactions with LDA .

Q. How should researchers resolve contradictions in reported physical properties (e.g., boiling points)?

Methodological Answer: Discrepancies in data (e.g., boiling points ranging from 219–238°C ) may stem from impurities or measurement techniques. Recommendations:

- Standardized Purification : Use high-vacuum distillation or HPLC to isolate pure samples.

- Collaborative Validation : Cross-reference data with multiple databases (e.g., PubChem, ECHA) .

- Computational Verification : Compare experimental data with simulated properties (e.g., COSMO-RS for boiling points) .

Q. What strategies optimize its use in synthesizing fluorinated polycyclic compounds?

Methodological Answer: The trifluoromethyl group enhances metabolic stability in drug candidates. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。